2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
Scientific Research Applications
Radioligand Imaging Applications
- The compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, reported as selective ligands for the translocator protein (18 kDa), relevant in radioligand imaging and positron emission tomography (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Activity
- Pyrimidine derivatives, including compounds in this chemical class, have been evaluated for their anti-inflammatory and analgesic activities (Sondhi et al., 2009).
Potential Antitumor Agents
- Synthesized as potential dihydrofolate reductase (DHFR) inhibitors, these compounds show promise as antitumor agents. Some analogues in this chemical group have been found to be potent and selective inhibitors of DHFR, showing significant growth inhibition of tumor cells in culture (Gangjee et al., 2007).
Synthesis and Biological Evaluation
- These compounds' chemical behavior and synthesis pathways have been explored for creating nitrogen heterocyclic compounds with potential biological activities (Farouk et al., 2021).
Antimicrobial Activities
- Some derivatives of this chemical class have been synthesized and evaluated for antimicrobial activities, demonstrating effectiveness against various bacterial and fungal isolates (Wardkhan et al., 2008).
Exploration in Cytotoxic Activities
- With a focus on finding new anticancer agents, derivatives of this compound have shown appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antitumor Activity and Selective Membrane Transport
- These compounds have exhibited potent antitumor activity both in vitro and in vivo. Their selectivity in membrane transport and inhibition of specific enzymes like GARFTase has been a key focus of research (Wang et al., 2011).
Synthesis and Anticonvulsant Activity
- The synthesis of derivatives of this compound as potential anticonvulsant agents has been explored, showing moderate anticonvulsant activity in in vivo studies (Severina et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-3-36-22-15-13-21(14-16-22)33-28(35)27-26(23(17-30-27)20-10-5-4-6-11-20)32-29(33)37-18-25(34)31-24-12-8-7-9-19(24)2/h4-17,30H,3,18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOCHKNXRRYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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